Superior ERα/ERβ Selectivity Ratio of Estrogen Receptor α Antagonist 1 Compared to Fulvestrant and 4-Hydroxytamoxifen
Estrogen receptor α antagonist 1 demonstrates an exceptionally high selectivity for ERα over ERβ, with a calculated selectivity ratio (ERβ IC50 / ERα IC50) of 327.5. This is substantially greater than the selectivity ratios observed for the clinical SERD fulvestrant (selectivity ratio ~8.1) and the SERM 4-hydroxytamoxifen (selectivity ratio ~0.88) [1][2][3]. This data positions compound 35 as a superior tool for isolating ERα-specific pharmacology.
| Evidence Dimension | Selectivity for ERα over ERβ |
|---|---|
| Target Compound Data | ERα IC50: 0.02 μM; ERβ IC50: 6.55 μM |
| Comparator Or Baseline | Fulvestrant: ERα IC50: 0.47 nM, ERβ IC50: 3.8 nM; 4-Hydroxytamoxifen: ERα IC50: 30 nM, ERβ IC50: 26 nM |
| Quantified Difference | Target compound selectivity ratio (ERβ/ERα) = 327.5; Fulvestrant ratio ≈ 8.1; 4-Hydroxytamoxifen ratio ≈ 0.88 |
| Conditions | Competitive binding assays for target and comparator data were performed in distinct, but comparable, biochemical or cell-based systems as reported in their respective primary sources. |
Why This Matters
High ERα selectivity minimizes confounding biological effects mediated by ERβ, ensuring experimental results are specifically attributable to ERα pathway modulation.
- [1] MedChemExpress. Estrogen receptor α antagonist 1 (compound 35) Datasheet. CAS No. 2580941-45-1. View Source
- [2] Nature Scientific Reports. 2020. Table 1. IC50 values for Fulvestrant binding to ERα and ERβ isoforms. View Source
- [3] PMC5344255. Table 4. IC50 values for 4-Hydroxytamoxifen binding to ERα and ERβ isoforms. View Source
